molecular formula C41H43O2P B12887341 1-[4-[4-(2-dicyclohexylphosphorylphenyl)phenyl]phenyl]-8-methoxynaphthalene

1-[4-[4-(2-dicyclohexylphosphorylphenyl)phenyl]phenyl]-8-methoxynaphthalene

Cat. No.: B12887341
M. Wt: 598.8 g/mol
InChI Key: ULXLXGDGBDTZDG-UHFFFAOYSA-N
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Description

1-[4-[4-(2-dicyclohexylphosphorylphenyl)phenyl]phenyl]-8-methoxynaphthalene is a complex organic compound known for its unique structural properties. This compound is characterized by a naphthalene core substituted with a methoxy group and a phenyl ring, which is further substituted with a dicyclohexylphosphoryl group. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-[4-(2-dicyclohexylphosphorylphenyl)phenyl]phenyl]-8-methoxynaphthalene typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions usually include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification of the final product may involve techniques such as column chromatography or recrystallization to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

1-[4-[4-(2-dicyclohexylphosphorylphenyl)phenyl]phenyl]-8-methoxynaphthalene can undergo various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The dicyclohexylphosphoryl group can be reduced to a phosphine.

    Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often require a Lewis acid catalyst, such as aluminum chloride (AlCl3), and an electrophile like bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: Formation of 1-[4-[4-(2-dicyclohexylphosphorylphenyl)phenyl]phenyl]-8-hydroxynaphthalene.

    Reduction: Formation of 1-[4-[4-(2-dicyclohexylphosphinophenyl)phenyl]phenyl]-8-methoxynaphthalene.

    Substitution: Formation of various substituted derivatives depending on the electrophile used.

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[4-[4-(2-dicyclohexylphosphorylphenyl)phenyl]phenyl]-8-methoxynaphthalene is unique due to its combination of a naphthalene core, a methoxy group, and a dicyclohexylphosphoryl group. This unique structure imparts distinct chemical reactivity and physical properties, making it valuable in various research and industrial applications.

Properties

Molecular Formula

C41H43O2P

Molecular Weight

598.8 g/mol

IUPAC Name

1-[4-[4-(2-dicyclohexylphosphorylphenyl)phenyl]phenyl]-8-methoxynaphthalene

InChI

InChI=1S/C41H43O2P/c1-43-39-20-11-13-34-12-10-19-38(41(34)39)33-28-24-31(25-29-33)30-22-26-32(27-23-30)37-18-8-9-21-40(37)44(42,35-14-4-2-5-15-35)36-16-6-3-7-17-36/h8-13,18-29,35-36H,2-7,14-17H2,1H3

InChI Key

ULXLXGDGBDTZDG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C1C(=CC=C2)C3=CC=C(C=C3)C4=CC=C(C=C4)C5=CC=CC=C5P(=O)(C6CCCCC6)C7CCCCC7

Origin of Product

United States

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